molecular formula C12H19NO B2389684 1-(4-Methoxyphenyl)pentan-1-amine CAS No. 83948-36-1

1-(4-Methoxyphenyl)pentan-1-amine

Cat. No. B2389684
CAS RN: 83948-36-1
M. Wt: 193.29
InChI Key: MAQCJIYQOOBEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)pentan-1-amine, also known as 4-MePPP, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in the 1960s and has been used for scientific research purposes ever since.

Mechanism of Action

Target of Action

The primary target of 1-(4-Methoxyphenyl)pentan-1-amine is the serotonin transporter . This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the action of serotonin. The compound also interacts with alpha receptors .

Mode of Action

1-(4-Methoxyphenyl)pentan-1-amine acts as a potent and selective serotonin releasing agent . It binds to the serotonin transporter, inhibiting the reuptake of serotonin and leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged action of serotonin on the postsynaptic neuron. The compound also binds to alpha receptors, mediating its effects .

Biochemical Pathways

It is known that the compound affects theserotonergic system , leading to increased levels of serotonin in the synaptic cleft . This can have downstream effects on mood, appetite, and other physiological processes regulated by serotonin.

Result of Action

The increased concentration of serotonin in the synaptic cleft due to the action of 1-(4-Methoxyphenyl)pentan-1-amine can lead to various molecular and cellular effects. These include changes in the firing rate of neurons, alterations in gene expression, and modulation of cellular signaling pathways. The exact effects can vary depending on the specific neuronal circuits involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Methoxyphenyl)pentan-1-amine. For example, the presence of other drugs or substances can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, individual factors such as genetics, age, and health status can also influence the compound’s effects .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Methoxyphenyl)pentan-1-amine in lab experiments is its ability to induce specific psychoactive effects. This makes it useful for studying the neurobiological mechanisms underlying certain psychiatric disorders. However, its potential for abuse and addiction limits its use in research studies. Additionally, the lack of knowledge about its long-term effects on the brain and body makes it difficult to assess its safety for human use.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)pentan-1-amine. One area of interest is the development of new drugs that target specific neurotransmitter systems in the brain. Another area of interest is the investigation of the long-term effects of 1-(4-Methoxyphenyl)pentan-1-amine on the brain and body. This could provide valuable information about its safety for human use. Additionally, research on the potential therapeutic uses of 1-(4-Methoxyphenyl)pentan-1-amine could lead to the development of new treatments for psychiatric disorders.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)pentan-1-amine involves the reaction of 4-methoxyphenylacetone with n-butylamine in the presence of a reducing agent. The resulting product is 1-(4-Methoxyphenyl)pentan-1-amine, which is purified through recrystallization. The purity and yield of the final product can be improved by using different solvents and varying reaction conditions.

Scientific Research Applications

1-(4-Methoxyphenyl)pentan-1-amine has been used in various scientific research studies to investigate its psychoactive properties. It has been shown to have stimulant and hallucinogenic effects in animal models. It has also been used to study the structure-activity relationship of amphetamines and to develop new drugs for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.

properties

IUPAC Name

1-(4-methoxyphenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCJIYQOOBEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)pentan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.